molecular formula C10H14N2O2 B15322914 (S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide

(S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide

Cat. No.: B15322914
M. Wt: 194.23 g/mol
InChI Key: OSWKNMWNZVZEKU-SNVBAGLBSA-N
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Description

(S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a chiral compound characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) within the same molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenylacetic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Acetylation: The resulting amine is then acetylated using acetic anhydride to form the acetamide derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and distillation is also common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

(S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including amino acids and peptides.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of surfactants and polymers with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide: The enantiomer of the compound with different biological activity.

    N-(4-Hydroxyphenyl)acetamide: Lacks the amino group, resulting in different chemical properties.

    N-(4-(1-Aminoethyl)phenyl)acetamide: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

(S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-8(3-5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m1/s1

InChI Key

OSWKNMWNZVZEKU-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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